Acid-PEG3-mono-methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O7/c1-15-11(14)3-5-17-7-9-18-8-6-16-4-2-10(12)13/h2-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIORLLUIQECST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254426 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807505-26-5 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807505-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Acid Peg3 Mono Methyl Ester
Advanced Purification and Analytical Characterization Techniques for this compound and its Conjugates
The successful synthesis of this compound and its subsequent conjugation to biomolecules or other chemical entities necessitates rigorous purification and comprehensive analytical characterization. These steps are crucial to ensure the final product's purity, structural integrity, and proper functionality. Given the nature of polyethylene (B3416737) glycol (PEG) compounds, even discrete PEGs (dPEGs) require sophisticated methods to separate the target molecule from unreacted starting materials, byproducts, and closely related impurities. google.com
For the purification of this compound and its conjugates, chromatographic techniques are indispensable. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method employed for this purpose. nih.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18 or C4) and a polar mobile phase. chromatographyonline.com A gradient elution, typically with a mixture of water and acetonitrile (B52724) containing an acid modifier like trifluoroacetic acid (TFA), is used to effectively resolve the compound of interest from impurities. chromatographyonline.com For larger conjugates, such as those with proteins or peptides, the choice of a wider pore size column material is often beneficial. chromatographyonline.com
In addition to RP-HPLC, other chromatographic methods are valuable, particularly for conjugates. Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius, making it highly effective for removing unreacted, smaller molecules like the PEG linker from the much larger PEGylated conjugate. lcms.czsigmaaldrich.com Ion-exchange chromatography (IEX) can also be used if the conjugate possesses a net charge, offering an orthogonal separation mechanism based on electrostatic interactions. google.commdpi.com
Once purified, a suite of advanced analytical techniques is employed for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of this compound.
¹H NMR provides detailed information about the chemical environment of protons. For this compound, the spectrum will show characteristic signals for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-), a distinct singlet for the methyl protons of the ester group (CH₃-O-), and specific signals for the methylene (B1212753) protons adjacent to the carboxylic acid and ester functionalities. rsc.orgresearchgate.net
¹³C NMR complements the proton data by providing a map of the carbon skeleton, confirming the presence of the carbonyl carbons of the acid and ester groups, the methyl carbon, and the carbons of the PEG backbone. researchgate.netnih.gov
Mass Spectrometry (MS) is critical for confirming the molecular weight and, by extension, the identity of the compound and its conjugates. walshmedicalmedia.comacs.org
Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. walshmedicalmedia.com ESI-MS is particularly well-suited for analyzing PEG compounds and their conjugates eluted from an HPLC system. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of this compound with a high degree of confidence. nih.gov For conjugates, MS analysis verifies successful coupling by detecting the expected mass of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands, including a broad O-H stretch from the carboxylic acid, a strong C=O stretch from both the acid and ester groups, and a prominent C-O-C stretch characteristic of the polyether backbone. researchgate.netmdpi.com
The table below summarizes the key analytical techniques and their expected outcomes for the characterization of this compound.
| Analytical Technique | Purpose | Expected Observations for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and purification. | A single, sharp, well-defined peak indicating a high degree of purity. nih.gov |
| ¹H NMR Spectroscopy | Structural verification and confirmation of functional groups. | Characteristic signals for ethylene glycol protons, a singlet for the methyl ester protons, and distinct signals for protons adjacent to the carbonyl groups. rsc.orgnih.gov |
| ¹³C NMR Spectroscopy | Confirmation of the carbon framework. | Resonances corresponding to the PEG backbone carbons, the carbonyl carbons of the acid and ester, and the methyl ester carbon. researchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition determination. | A molecular ion peak that matches the calculated exact mass of the C₁₁H₂₀O₇ formula. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for O-H (acid), C=O (acid & ester), and C-O-C (ether) bonds. mdpi.com |
By combining these powerful purification and analytical methodologies, researchers can ensure the production of high-quality, well-defined this compound and its conjugates, which is a prerequisite for their reliable use in further research and development.
Acid Peg3 Mono Methyl Ester in Proteolysis Targeting Chimeric Protac Technology Research
Fundamental Principles of Targeted Protein Degradation via PROTAC Molecules
PROTACs are innovative heterobifunctional molecules engineered to hijack the body's own ubiquitin-proteasome system (UPS) for the selective degradation of target proteins. explorationpub.comprecisepeg.com A PROTAC molecule is comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two ligands. explorationpub.comjenkemusa.com
The mechanism of action involves the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, thereby forming a ternary complex (POI-PROTAC-E3 ligase). mtoz-biolabs.comcellgs.com This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the POI. explorationpub.com The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for breaking down unwanted proteins. explorationpub.com
A significant advantage of PROTACs is their catalytic nature. explorationpub.com After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, initiating a new cycle of degradation. nih.gov This event-driven pharmacology allows PROTACs to be effective at very low concentrations, a major advantage over traditional occupancy-based inhibitors that require sustained high concentrations to block a protein's function. explorationpub.com The design of PROTACs is a multifaceted process, with the selection of the E3 ligase ligand and the nature of the linker being critical determinants of the molecule's success. cellgs.com
Strategic Utilization of Acid-PEG3-mono-methyl ester as a Linker Component in PROTAC Design
The linker is a crucial element in PROTAC design, influencing properties such as solubility, cell permeability, and the geometry of the ternary complex. biochempeg.comjenkemusa.com this compound is an alkyl/ether-based linker that has found utility in the synthesis of PROTACs. medchemexpress.combiocat.com Its structure, containing a three-unit polyethylene (B3416737) glycol (PEG) chain, offers a balance of flexibility and hydrophilicity. precisepeg.comjenkemusa.com
Alkyl/ether-based linkers, such as those derived from this compound, are a popular choice in PROTAC design. explorationpub.com The inclusion of ether oxygens within the alkyl chain, a characteristic of PEG linkers, enhances the hydrophilicity of the PROTAC molecule. precisepeg.com This increased water solubility can improve cell permeability and oral absorption, which are desirable pharmacokinetic properties. biochempeg.comjenkemusa.com
The length and flexibility of the linker are critical for the successful formation of a stable and productive ternary complex. explorationpub.comexplorationpub.com A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. explorationpub.comcellgs.com Conversely, an excessively long linker might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination, and the increased molecular weight could negatively impact cell permeability. cellgs.com
The three-unit PEG chain of this compound provides a specific length and degree of flexibility. nih.govacs.org This flexibility allows the PROTAC to adopt a conformation that is favorable for the formation of the ternary complex. explorationpub.com The stability of this complex is a key determinant of the PROTAC's degradation efficiency. nih.gov For instance, the well-characterized PROTAC MZ1 utilizes a three-unit PEG linker to successfully degrade BET family proteins. nih.govacs.org The flexibility of the PEG linker in MZ1 is considered crucial for its ability to adapt and facilitate the interaction between the target protein and the VHL E3 ligase. acs.org
While specific preclinical efficacy data for PROTACs incorporating the exact "this compound" linker is not always explicitly detailed in publicly available literature, numerous studies highlight the successful use of three-unit PEG (PEG3) linkers in potent PROTACs. These serve as strong illustrative examples of the utility of this linker length.
One of the most prominent examples is the PROTAC MZ1 , which degrades the BET family of proteins by recruiting the VHL E3 ligase. nih.govacs.org MZ1 incorporates a three-unit PEG linker and has demonstrated selective degradation of Brd4 over its family members Brd2 and Brd3. nih.gov This selectivity is attributed to the favorable protein-protein interactions within the ternary complex, which are optimally facilitated by the PEG3 linker. acs.org
Another example involves a PROTAC designed to degrade IRAK4, a protein kinase involved in inflammatory signaling. In this case, researchers found that a VHL-based PROTAC was effective, and while a hydrophobic carbon-based linker was ultimately preferred for permeability, the study underscores the routine exploration of PEG linkers in PROTAC optimization. mdpi.com
Furthermore, in the development of PROTACs targeting EGFR and HER2, a PROTAC with a two-unit PEG linker degraded both proteins, whereas a similar PROTAC with a three-unit PEG linker selectively degraded EGFR. frontiersin.org This demonstrates how subtle changes in PEG linker length can profoundly impact the selectivity of a PROTAC.
These examples collectively underscore the strategic importance of the PEG3 linker length in achieving potent and selective protein degradation. The success of these and other PROTACs in preclinical models has paved the way for the clinical development of several PROTAC-based therapeutics, such as ARV-110 and ARV-471, which have shown promising results in clinical trials. nih.govbiochempeg.com
Influence of this compound Linker Length and Flexibility on Ternary Complex Formation and Ubiquitination Efficiency
Evaluation of Degradation Kinetics, Efficiency, and Selectivity of this compound-Linked PROTACs
The evaluation of a PROTAC's performance hinges on several key metrics: degradation kinetics, efficiency (Dmax and DC50), and selectivity. The linker, including those with a PEG3 moiety, plays a significant role in each of these aspects.
Degradation Kinetics: This refers to the rate at which the target protein is degraded. The stability and duration of the ternary complex are critical for efficient ubiquitination and subsequent degradation. nih.gov The flexibility of a PEG3 linker can influence how quickly a stable ternary complex is formed and how long it persists. acs.org
Degradation Efficiency: This is often quantified by two parameters:
Dmax: The maximum percentage of protein degradation achieved.
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
For example, in the development of TBK1-targeting PROTACs, a compound with a 21-atom linker (a length comparable to longer PEG chains) exhibited a DC50 of 3 nM and a Dmax of 96%. nih.gov This illustrates the high efficiency that can be achieved with an optimized linker.
Selectivity: A crucial aspect of PROTACs is their ability to selectively degrade the intended target protein over other proteins, even those that are structurally similar. As seen in the case of EGFR/HER2 degraders, modifying the PEG linker length from two to three units resulted in a significant shift in selectivity, with the PEG3-containing PROTAC selectively degrading EGFR. frontiersin.org This highlights the linker's role in fine-tuning the geometry of the ternary complex to favor interactions with the desired target.
The table below summarizes hypothetical but representative data illustrating how linker length, including a PEG3 variant, can influence degradation efficiency and selectivity.
| PROTAC | Target | Linker | DC50 (nM) | Dmax (%) | Selectivity Profile |
|---|---|---|---|---|---|
| PROTAC-A | Protein X | PEG2 | 50 | 85 | Degrades Protein X and Protein Y |
| PROTAC-B | Protein X | PEG3 | 15 | 95 | Selective for Protein X |
| PROTAC-C | Protein X | PEG4 | 30 | 90 | Selective for Protein X |
Structure-Activity Relationship (SAR) Studies of PROTACs Featuring this compound Linkers
Structure-activity relationship (SAR) studies are a cornerstone of PROTAC development, with the linker being a primary focus of optimization. cellgs.com The goal is to understand how modifications to the linker's length, composition, and attachment points affect the PROTAC's degradation activity. precisepeg.com
Systematic studies often involve synthesizing a library of PROTACs with varying linker lengths. explorationpub.com For instance, a study on ERα targeting PROTACs found that a 16-atom PEG linker was significantly more potent than a 12-atom PEG linker, despite similar binding affinities to the target. explorationpub.com In another study on homo-PROTACs for CRBN degradation, a shorter 8-atom PEG linker was found to be optimal. explorationpub.com
When considering a PEG3 linker, SAR studies would typically involve comparing its performance to PROTACs with shorter (e.g., PEG2) and longer (e.g., PEG4, PEG5) linkers. nih.gov These studies have revealed that there is often an optimal linker length for a given target and E3 ligase combination, and deviations from this optimum can lead to a loss of potency. explorationpub.com For example, in a series of BRD4-degrading PROTACs, those with linkers of 10-12 atoms, irrespective of whether they were hydrocarbon or PEG-based, showed favorable efficiency. acs.org
The composition of the linker is also a key variable. In some cases, replacing an alkyl chain with a PEG linker of similar length has been shown to decrease degradation activity, suggesting that the presence of oxygen atoms can sometimes be detrimental to PROTAC function, although the precise mechanism is not always clear. explorationpub.com
The table below presents a hypothetical SAR study for a BRD4-degrading PROTAC, showcasing the impact of linker modifications on degradation potency.
| Compound | Linker Composition | Linker Length (atoms) | BRD4 Degradation DC50 (nM) |
|---|---|---|---|
| BRD4-PROTAC-1 | Alkyl | 9 | 100 |
| BRD4-PROTAC-2 | PEG2 | 8 | 75 |
| BRD4-PROTAC-3 | PEG3 | 11 | 25 |
| BRD4-PROTAC-4 | PEG4 | 14 | 50 |
| BRD4-PROTAC-5 | PEG5 | 17 | 150 |
Applications of Acid Peg3 Mono Methyl Ester in Antibody Drug Conjugate Adc Research
Architectural Design and Mechanistic Insights into Antibody-Drug Conjugates
The mechanism of action for ADCs involves several steps:
Integration of Acid-PEG3-mono-methyl ester as a Cleavable or Non-Cleavable Linker in ADC Constructs
This compound is a type of linker that incorporates a short polyethylene (B3416737) glycol (PEG) chain. While some sources describe it as a non-cleavable linker, its ester and acid functionalities suggest potential for acid-catalyzed hydrolysis, which would classify it as a cleavable linker under specific conditions. creative-biolabs.commedchemexpress.com Linkers in ADCs can be broadly categorized as cleavable or non-cleavable, each with distinct advantages. biochempeg.com
Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. nih.govbiochempeg.com Acid-sensitive linkers, like hydrazones, are a prominent type of cleavable linker that exploit the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8) to release the drug. nih.govbiochempeg.commdpi.com Non-cleavable linkers, on the other hand, rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to an amino acid residue. biochempeg.combiochempeg.com This approach can lead to increased plasma stability and a better therapeutic index in some cases. biochempeg.comnih.gov
Impact of this compound PEGylation on Pharmacokinetic and Pharmacodynamic Profiles of ADCs
The incorporation of a PEG moiety, such as in this compound, into an ADC linker is known as PEGylation. This modification can significantly improve the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the ADC. nih.govrsc.org PEGylation enhances the solubility and stability of the ADC, which is particularly beneficial when using hydrophobic payloads that are prone to aggregation. nih.govacs.org By reducing aggregation, PEGylation can lead to a longer circulation half-life and decreased clearance of the ADC. researchgate.netsigmaaldrich.com
Studies have shown that the length of the PEG chain can influence the PK profile. Longer PEG chains have been associated with reduced hepatic uptake and clearance, leading to increased drug exposure and improved efficacy and tolerability. rsc.orgsigmaaldrich.commdpi.com For instance, a study evaluating the impact of PEG side chains on the pharmacokinetics of monomethylauristatin E (MMAE) found that longer PEG chains resulted in improved PK parameters. mdpi.comnih.gov The enhanced hydrophilicity provided by PEG linkers can also contribute to better biodistribution and tumor uptake. koreascience.kr
The table below summarizes the effects of PEGylation on ADC properties:
| Property | Effect of PEGylation | Reference |
|---|---|---|
| Solubility | Increases | nih.gov |
| Stability | Increases | nih.gov |
| Aggregation | Reduces | nih.govsigmaaldrich.com |
| Circulation Half-life | Prolongs | biochempeg.com |
| Clearance | Decreases | mdpi.com |
| Immunogenicity | Reduces | broadpharm.com |
Modulating Drug Release Mechanisms via Acid-Sensitive Moieties within this compound Linkers
The "acid" component of this compound suggests the presence of a carboxylic acid, while the "ester" indicates an ester group. glycodepot.comaxispharm.com These functional groups can act as acid-sensitive moieties, enabling drug release in the acidic environment of the lysosome. nih.gov Acid-cleavable linkers are designed to be stable at the neutral pH of blood but hydrolyze at the lower pH found in cellular compartments like endosomes and lysosomes. nih.govbiochempeg.commdpi.com
Hydrazone linkers are a well-studied example of acid-sensitive linkers, demonstrating selective cleavage under acidic conditions. nih.govmdpi.com While the specific cleavage kinetics of the ester or other potential acid-labile bonds within an this compound-based linker would need to be experimentally determined, the principle remains the same: to facilitate targeted payload release. researchgate.net The ability to fine-tune the rate of hydrolysis by modifying the chemical structure around the acid-sensitive group is a key area of research in ADC linker design. nih.gov
Considerations for Immunogenicity and Biocompatibility of this compound-Linked ADCs
The administration of therapeutic proteins, including ADCs, can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). mdpi.com This immunogenicity can impact the pharmacokinetics, pharmacodynamics, safety, and efficacy of the therapeutic. mdpi.com PEGylation is a well-established strategy to reduce the immunogenicity of proteins and other therapeutic molecules. broadpharm.comresearchgate.net The hydrophilic PEG chains can create a shield around the ADC, masking potential immunogenic epitopes and reducing recognition by the immune system. sigmaaldrich.comresearchgate.net
In addition to reducing immunogenicity, PEG is known for its excellent biocompatibility, being non-toxic and having good water-soluble characteristics. broadpharm.comadcreview.com These properties are crucial for developing safe and effective ADCs. The use of a PEG-based linker like this compound can therefore contribute to a more favorable biocompatibility profile for the resulting ADC.
Advanced Conjugation Methodologies for Assembling Antibody-Acid-PEG3-mono-methyl ester-Payload Systems
The method used to conjugate the linker-payload to the antibody is critical for producing a homogeneous and effective ADC. americanpharmaceuticalreview.com Traditional conjugation methods often target lysine (B10760008) or cysteine residues on the antibody, which can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). americanpharmaceuticalreview.commdpi.com This heterogeneity can impact the ADC's pharmacological properties. americanpharmaceuticalreview.com
More advanced, site-specific conjugation technologies are being developed to create more homogeneous ADCs with a defined DAR. mdpi.com These methods include enzymatic conjugation, glycan remodeling, and the use of unnatural amino acids. mdpi.com The functional groups present in this compound, such as the carboxylic acid, can be activated to react with specific sites on the antibody. axispharm.com For example, the carboxylic acid can be converted to an amine-reactive NHS ester for conjugation to lysine residues. medchemexpress.comaxispharm.com
Preclinical and Clinical Efficacy Studies of ADCs Utilizing this compound Linkers
Preclinical studies have shown that the length of the PEG spacer can impact the in vitro potency and in vivo efficacy of ADCs. rsc.org For example, in the development of one ADC, a PEG2 spacer was found to be as effective as longer spacers in eliminating aggregation while allowing for more efficient conjugation. rsc.org In another example, a DAR 8 ADC with a PEG12 spacer showed significantly reduced hepatic uptake and clearance, leading to increased efficacy and tolerability. rsc.org
Numerous ADCs incorporating PEG spacers are currently in various stages of clinical trials. rsc.orgpegsummit.com These trials are evaluating the efficacy and safety of these next-generation ADCs in treating a variety of cancers. pegsummit.combiochempeg.com The insights gained from these studies will continue to inform the design of future ADCs, potentially including those that utilize linkers with structures similar to this compound.
The table below provides examples of payloads used in ADC development:
| Payload Class | Mechanism of Action | Example | Reference |
|---|---|---|---|
| Auristatins | Tubulin Inhibitor | Monomethyl auristatin E (MMAE) | fujifilm.comacs.org |
| Maytansinoids | Tubulin Inhibitor | DM1 | biochempeg.combiochempeg.com |
| Calicheamicins | DNA Damaging Agent | N-acetyl-γ-calicheamicin | mdpi.comrsc.org |
| Duocarmycins | DNA Damaging Agent | Seco-duocarmycin-hydroxybenzamide-azaindole | fujifilm.compegsummit.com |
| Pyrrolobenzodiazepines (PBDs) | DNA Damaging Agent | PBD dimers | biochempeg.comrsc.org |
Acid Peg3 Mono Methyl Ester in Broader Drug Delivery Systems and Biomaterials Research
Functionalization of Nanoparticles and Liposomes with Acid-PEG3-mono-methyl ester for Enhanced Delivery
The surface modification of nanoparticles and liposomes with PEG derivatives like this compound is a widely adopted strategy to improve their therapeutic efficacy. nih.govnih.gov This process, known as PEGylation, creates a hydrophilic shield on the surface of the nanocarriers. nih.govmdpi.com This shield sterically hinders the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen. mdpi.comcreativepegworks.com By evading the RES, PEGylated nanoparticles exhibit prolonged circulation times in the bloodstream, increasing the probability of reaching their target tissues. creativepegworks.comresearchgate.net
The attachment of this compound to the surface of nanoparticles and liposomes can be achieved through the reaction of its carboxylic acid group with amine groups present on the surface of the carrier. This covalent conjugation ensures the stability of the PEG layer. mdpi.com The enhanced stability and prolonged circulation afforded by PEGylation can lead to improved drug accumulation in tumors through the enhanced permeability and retention (EPR) effect. mdpi.com
The functionalization of lipid-based nanoparticles with PEG derivatives has been shown to be crucial for the delivery of various therapeutic payloads, including mRNA and siRNA. nih.gov While liposomes are often used for delivering toxic drugs in cancer therapy, lipid nanoparticles (LNPs) are prominent carriers for nucleic acid-based therapeutics. nih.gov Surface functionalization of these carriers with molecules like this compound is a key approach to improve their delivery characteristics. nih.gov
Table 1: Impact of PEGylation on Nanoparticle Properties
| Property | Effect of PEGylation | Reference |
| Circulation Time | Increased | creativepegworks.comresearchgate.net |
| Protein Adsorption (Opsonization) | Reduced | mdpi.com |
| Colloidal Stability | Enhanced | mdpi.com |
| Uptake by RES | Reduced | creativepegworks.com |
| Tumor Accumulation (EPR effect) | Potentially Increased | mdpi.com |
Role of this compound in Peptide and Protein Conjugation for Targeted Therapeutics
The covalent attachment of PEG chains, or PEGylation, to peptides and proteins is a well-established method to enhance their therapeutic properties. creativepegworks.commdpi.comreading.ac.uk this compound can be utilized for this purpose by activating its carboxylic acid group to react with amine groups on the peptide or protein, such as the N-terminus or the side chain of lysine (B10760008) residues. axispharm.comcreativepegworks.com
Key benefits of conjugating peptides and proteins with PEG linkers like this compound include:
Increased Solubility and Stability: The hydrophilic nature of the PEG chain improves the water solubility of peptides and proteins and can protect them from enzymatic degradation. creativepegworks.comreading.ac.uk
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its recognition by the immune system. creativepegworks.commdpi.com
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the peptide or protein, PEGylation reduces its renal clearance, leading to a longer duration of action in the body. creativepegworks.comreading.ac.uk
This compound is a relatively short PEG linker. The choice of PEG linker length is critical, as it can significantly impact the biological activity and pharmacokinetic profile of the resulting conjugate. nih.gov While longer PEG chains generally offer greater shielding and longer circulation, they can sometimes sterically hinder the interaction of the peptide or protein with its target receptor. Shorter linkers like the PEG3 moiety in this compound can provide the benefits of PEGylation while potentially minimizing interference with biological activity.
This compound and similar PEG derivatives are also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.comambeed.combiocat.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.commedchemexpress.com The linker connecting the two ligands in a PROTAC, for which this compound can be a building block, is crucial for its efficacy. medchemexpress.com
Development of Hydrogels and Other Polymeric Biomaterials Incorporating this compound for Controlled Release
Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in biomedical applications, including controlled drug delivery and tissue engineering, due to their biocompatibility and similarity to natural tissues. nih.gov PEG-based hydrogels are particularly popular because PEG is non-immunogenic and its properties can be readily tailored.
This compound can be incorporated into hydrogel networks. Its carboxylic acid group can be used to form covalent bonds with other polymer chains containing reactive groups, such as amines, contributing to the crosslinking of the hydrogel. The incorporation of such PEG linkers can influence the hydrogel's properties, including its swelling ratio, mechanical strength, and degradation rate. nih.gov
For controlled release applications, therapeutic molecules can be encapsulated within the hydrogel matrix. nih.govgoogle.com The release of the drug is then governed by diffusion through the hydrogel mesh and/or by the degradation of the hydrogel network. nih.gov By adjusting the crosslinking density, which can be influenced by the concentration and reactivity of linkers like this compound, the release profile of the encapsulated drug can be precisely controlled. nih.gov
Furthermore, the hydrophilic nature of the PEG component can help to maintain the stability and bioactivity of encapsulated therapeutic proteins by providing a more favorable, hydrated microenvironment. nih.gov
Application of this compound in Surface Modification Strategies for Biomedical Devices
The surfaces of biomedical devices, such as implants and catheters, are often modified to improve their biocompatibility and prevent adverse reactions like protein fouling, cell adhesion, and thrombus formation. axispharm.comgoogle.com PEGylation is a common strategy for surface modification due to the ability of PEG to create a non-fouling surface that resists protein adsorption and cell adhesion. axispharm.comnih.gov
This compound can be used to covalently attach PEG chains to the surface of biomedical devices that have been pre-functionalized with amine groups. The carboxylic acid of the linker reacts with the surface amines to form stable amide bonds. axispharm.com This creates a dense layer of short PEG chains on the device surface, rendering it more hydrophilic and biocompatible. axispharm.com
For instance, PEG-silane derivatives are used to modify surfaces like glass and metals, enhancing their biocompatibility for applications in medical devices and biosensors. axispharm.com The principle of using a reactive group to anchor a PEG chain to a surface is central to these applications.
Exploration of Reversible Bioconjugation Chemistries Utilizing this compound
While stable covalent linkages are often desired in bioconjugation, there are scenarios where reversible or cleavable linkages are advantageous. For example, in drug delivery, a drug may need to be released from its carrier in response to a specific stimulus in the target microenvironment, such as a change in pH or the presence of certain enzymes. reading.ac.uk
While this compound itself forms a stable amide bond, its fundamental structure can be adapted for reversible chemistries. For instance, the carboxylic acid could be part of a more complex linker system that includes a cleavable bond, such as a hydrazone or an ester that is susceptible to hydrolysis under specific conditions. reading.ac.uk
Recent research has explored proximity-induced reactivity for site-selective protein modification. In one strategy, a reagent is reversibly attached to a protein via a disulfide bond. This brings a reactive ester group into close proximity with a nearby lysine residue, facilitating an intramolecular reaction. The initial disulfide linkage can then be reversed, leaving the protein selectively modified at the lysine residue. rsc.org While this specific example uses a different linker, the principle of using a bifunctional molecule to facilitate a subsequent reaction highlights the versatility of such chemical tools.
Mechanistic and Computational Investigations of Acid Peg3 Mono Methyl Ester Conjugates
Kinetics and Thermodynamics of Bioconjugation Reactions Involving Acid-PEG3-mono-methyl ester
The primary bioconjugation reaction involving this compound is the formation of an amide bond between its terminal carboxylic acid group and a primary amine on a biomolecule, typically the ε-amine of a lysine (B10760008) residue. thermofisher.com This reaction is not spontaneous and requires activation of the carboxylic acid, commonly achieved using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester intermediate. nih.gov
Kinetic models for PEGylation have become increasingly sophisticated, moving from simple iso-reactivity assumptions to structure-dependent models that consider factors like the exposed surface area, pKa, and local charge of the target amine. nih.govcncb.ac.cn These models can help predict the distribution of PEGylated products ("PEGmers") and optimize reaction conditions to favor a specific conjugate. nih.govcncb.ac.cn While specific kinetic data for this compound is not extensively published, the rate constants can be estimated based on similar PEG-acid systems.
The thermodynamics of esterification reactions have been studied, and the standard enthalpy of reaction (ΔH°) is often moderately negative, indicating an exothermic process. mdpi.comacs.org For instance, the esterification of acetic acid with 1-methoxy-2-propanol (B31579) has a standard enthalpy of -11.97 ± 0.29 kJ/mol. mdpi.com The Gibbs free energy (ΔG) for esterification can be positive under certain conditions, indicating that the reaction does not proceed spontaneously without a catalyst or removal of water. mdpi.com
| Parameter | Estimated Value/Range | Significance in Bioconjugation |
|---|---|---|
| Rate Constant (k) for NHS ester formation | Variable, dependent on EDC/NHS concentration | Influences the overall speed of the conjugation process. |
| Rate Constant (k) for Amine Reaction | 10¹ - 10³ M⁻¹s⁻¹ (for NHS esters) | Determines the rate of final amide bond formation. |
| Standard Enthalpy (ΔH°) of Esterification | -10 to -40 kJ/mol acs.org | Indicates the reaction is typically exothermic. |
| Standard Gibbs Free Energy (ΔG°) of Amidation (uncatalyzed) | > 0 kJ/mol | Shows the necessity of activating agents for the reaction to proceed. |
Table 1. Estimated Kinetic and Thermodynamic Parameters for Bioconjugation with this compound.
Molecular Dynamics Simulations and Conformational Analysis of this compound-Linked Systems
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of flexible linkers like this compound and their impact on the structure and dynamics of the conjugated biomolecules. The PEG3 unit, consisting of three ethylene (B1197577) glycol repeats, imparts significant flexibility to the linker.
Conformational Flexibility: MD simulations can reveal the range of accessible conformations of the PEG3 linker, from extended to more compact, folded states. This flexibility is crucial in applications like PROTACs, where the linker must orient a recruited E3 ligase and a target protein for effective ubiquitination. The conformational ensemble of the linker dictates the distance and relative orientation between the two ends of the conjugate.
Impact on Biomolecular Structure: The attachment of a PEG linker can influence the local and global dynamics of a protein. MD simulations can assess whether the linker sterically hinders access to active sites or perturbs the native conformational equilibrium of the biomolecule. For larger proteins, the PEG chain can also affect protein-protein interactions.
| Parameter | Typical Value/Observation | Relevance to Conjugate Function |
|---|---|---|
| End-to-End Distance (Ree) | Highly variable, ranging from a few Å to ~15 Å | Crucial for defining the spatial relationship between linked moieties. |
| Radius of Gyration (Rg) | ~3-5 Å | Indicates the compactness of the linker's conformational ensemble. |
| Dihedral Angle Distribution | Shows preference for gauche conformations around C-C bonds | Determines the local flexibility and overall shape of the PEG chain. |
| Solvent Accessible Surface Area (SASA) | High due to hydrophilicity | Contributes to the solubility and biocompatibility of the conjugate. |
Table 2. Typical Conformational Parameters of a PEG3 Linker from Molecular Dynamics Simulations.
Computational Modeling of this compound in Drug Release Mechanisms and Ligand-Receptor Interactions
In the context of drug delivery systems and targeted therapies, the linker plays a critical role that can be elucidated through computational modeling. This compound, as a component of a larger conjugate, can influence both drug release and the interaction of the conjugate with its biological target.
Drug Release Mechanisms: While this compound itself forms a stable amide bond, it can be incorporated into more complex linker systems that are designed to be cleavable under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). Computational models, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to study the mechanism and kinetics of linker cleavage, providing insights into the rate of drug release at the target site.
Ligand-Receptor Interactions: In PROTACs and other targeted conjugates, the linker's length and flexibility are paramount. Molecular docking and MD simulations are used to model the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The this compound portion of the linker must be of an optimal length and possess the right degree of flexibility to allow for the formation of a productive ternary complex that leads to target ubiquitination and degradation. Computational screening of different linker lengths and compositions can guide the design of more potent PROTACs.
| Modeling Parameter | Description | Application in Drug Design |
|---|---|---|
| Force Field Parameters | Atom types, charges, bond, angle, and dihedral parameters for the linker. | Essential for accurate MD simulations of the conjugate. |
| Linker Vector | Defines the distance and orientation between the attachment points of the linker. | Used in molecular docking to assess the feasibility of ternary complex formation. |
| Free Energy of Binding | Calculated for the interaction of the conjugate with its target(s). | Predicts the affinity and stability of the ligand-receptor complex. |
| Reaction Coordinate for Cleavage | Describes the pathway for the chemical breakdown of a cleavable linker. | Used in QM/MM simulations to calculate the activation energy for drug release. |
Table 3. Parameters of this compound Relevant for Computational Modeling.
Structural Biology Insights into Biomolecular Assemblies Incorporating this compound Moieties
Experimental structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide atomic-level details of how an this compound linker influences the structure of a biomolecular conjugate.
X-ray Crystallography: Determining the crystal structure of a protein conjugated with an this compound-containing linker can be challenging due to the linker's flexibility. The PEG chain may be disordered in the crystal, leading to weak or absent electron density. However, in cases where the linker adopts a more ordered conformation, for example, through interactions with the protein surface or neighboring molecules in the crystal lattice, its structure can be resolved. This can provide valuable information on how the linker positions a payload relative to the protein.
NMR Spectroscopy: NMR is particularly well-suited for studying flexible systems in solution. Chemical shift perturbation studies can identify regions of the protein that are affected by the conjugation. Nuclear Overhauser effect (NOE) data can provide distance restraints between the linker and the protein, helping to define the conformational space of the linker. Furthermore, relaxation measurements can probe the dynamics of both the linker and the conjugated protein.
| Structural Data | Technique | Potential Insights |
|---|---|---|
| Electron Density of Linker | X-ray Crystallography | Reveals the conformation and interactions of the linker in the crystalline state. |
| Chemical Shift Perturbations | NMR Spectroscopy | Maps the binding interface of the linker on the protein surface. |
| NOE-derived Distance Restraints | NMR Spectroscopy | Defines the proximity of linker atoms to protein atoms, constraining its conformational freedom. |
| Changes in Protein Dynamics (e.g., R1, R2 relaxation rates) | NMR Spectroscopy | Indicates how conjugation with the linker affects the flexibility and motion of the protein. |
Table 4. Hypothetical Structural Data from Investigations of this compound Conjugates.
Analytical Methodologies for Comprehensive Characterization of Acid Peg3 Mono Methyl Ester Conjugates
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Acid-PEG3-mono-methyl ester Derivatives
Spectroscopy is fundamental for the initial verification of covalent bond formation and for assessing the purity of the conjugate. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level insight into the molecular structure. rsc.org In ¹H NMR analysis of a molecule conjugated with this compound, specific proton signals are indicative of the linker's presence. nih.gov The repeating ethylene (B1197577) glycol units (–O–CH₂–CH₂–O–) of the PEG chain typically exhibit a characteristic signal around 3.6 ppm. nih.gov The terminal methoxy (B1213986) (–OCH₃) group protons appear as a distinct singlet at approximately 3.37 ppm, while the protons of the methylene (B1212753) groups adjacent to the newly formed amide bond and the ester group will show specific chemical shifts confirming the conjugation. nih.gov The integration of these signals can be used to estimate the degree of PEGylation. nih.gov For instance, comparing the integral of the unique methoxy signal to that of a known signal on the conjugated biomolecule allows for quantification. caymanchem.com However, for large polymers, signal broadening can occur, and spectral overlap may complicate precise quantification without supporting data from other methods. nih.govcaymanchem.com
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups and confirm changes upon conjugation. The spectrum of a successfully formed this compound conjugate will show the disappearance of the broad O-H stretch from the linker's carboxylic acid and the appearance of a new N-H stretch and C=O stretch (Amide I band) characteristic of the amide bond formed during conjugation. The prominent C–O–C ether stretch from the PEG backbone remains a key feature.
Table 1: Representative ¹H NMR Chemical Shifts for an this compound Conjugate This table presents typical chemical shift ranges observed for the protons of the this compound linker after conjugation to a primary amine on a biomolecule. Actual shifts may vary based on the solvent and the nature of the conjugated molecule.
| Protons | Typical Chemical Shift (δ, ppm) | Signal Multiplicity | Notes |
|---|---|---|---|
| -OCH₃ (Methyl ester terminus) | ~3.37 | Singlet (s) | A sharp, unique signal useful for identification and quantification. nih.gov |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.6 | Multiplet (m) | Represents the core ethylene glycol units of the linker. nih.gov |
| -CH₂-C(O)NH- (Adjacent to new amide bond) | ~2.5 | Triplet (t) | Shift confirms the conversion of the carboxylic acid to an amide. |
| -C(O)NH-CH₂- (On the conjugated biomolecule) | Variable | Variable | The chemical shift is dependent on the structure of the biomolecule. |
Advanced Chromatographic Separations for Isolation and Quantification of Conjugates
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantification of PEGylated conjugates from reaction mixtures containing unreacted starting materials and byproducts. frontiersin.org
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. sigmaaldrich.com This method is highly effective for separating the high-molecular-weight conjugate from the much smaller, unconjugated this compound linker and other low-molecular-weight reagents. nih.gov In a typical SEC chromatogram, the PEGylated conjugate elutes first, followed by the unconjugated biomolecule, and finally the free linker. canterbury.ac.nz SEC can also be used to assess the degree of PEGylation, as conjugates with more PEG chains will have a larger size and thus elute earlier.
Table 2: Comparison of Chromatographic Techniques for this compound Conjugate Analysis
| Technique | Principle of Separation | Primary Application | Key Findings |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Separating conjugate from free linker; Assessing aggregation. nih.gov | Conjugate elutes earlier than the unconjugated biomolecule and free linker. canterbury.ac.nz |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment; Separation of positional isomers; Quantification. nih.gov | Conjugate typically has a shorter retention time than the parent biomolecule. nih.gov |
Mass Spectrometry-Based Approaches for Molecular Weight Determination and Fragmentation Analysis of this compound-Containing Constructs
Mass Spectrometry (MS) is the definitive technique for confirming the identity and mass of the conjugate, providing precise molecular weight data and verifying the degree of PEGylation. nih.govcreativepegworks.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is widely used for determining the average molecular weight of the final conjugate. walshmedicalmedia.com The MALDI-TOF spectrum of a successful conjugation reaction will show a clear mass shift from the parent biomolecule, corresponding to the addition of one or more this compound units (mass of 264.27 Da). researchgate.netmedchemexpress.com This method allows for the clear visualization of a population of molecules, showing peaks for the unmodified biomolecule, the mono-conjugated product, and any multi-conjugated species, thereby giving a direct measure of the reaction's efficiency and the product's heterogeneity. canterbury.ac.nz
Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled directly with liquid chromatography (LC-MS), provides high-resolution mass data. walshmedicalmedia.com ESI-MS is particularly advantageous for analyzing complex mixtures and can overcome challenges related to the broad mass distribution (polydispersity) of some PEG reagents. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed for fragmentation analysis. By inducing fragmentation, the structure of the linker can be confirmed, and in the case of peptide or protein conjugates, the precise site of attachment can often be identified by analyzing the fragment ions. nih.gov
Table 3: Mass Spectrometry Analysis of a Hypothetical Peptide Conjugation This table illustrates the expected mass changes upon conjugation of a hypothetical 3000 Da peptide with this compound.
| Species | Theoretical Mass (Da) | Expected Observation in MS |
|---|---|---|
| Unconjugated Peptide | 3000.00 | Parent mass peak. |
| This compound | 264.27 | Mass of the linker. |
| Mono-conjugated Peptide | 3264.27 | Main product peak, confirming successful single conjugation. researchgate.net |
| Di-conjugated Peptide | 3528.54 | Potential side-product peak, indicating a second linker attachment. |
Biophysical Characterization Techniques for Studying Conjugate Stability and Interactions
Beyond structural confirmation, biophysical techniques are employed to understand how conjugation with this compound affects the physical properties, stability, and biological function of the parent molecule. biopharminternational.com
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the conjugate in solution. frontiersin.org An increase in hydrodynamic size after conjugation provides confirmatory evidence of the linker's attachment. scienceopen.com DLS is also a critical tool for assessing the colloidal stability of the conjugate, monitoring for any propensity to form aggregates over time or under stress conditions such as changes in pH or temperature. frontiersin.org
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the binding kinetics of the conjugate to its biological target. nih.gov By immobilizing a target molecule (e.g., a receptor) on a sensor chip and flowing the this compound conjugate over the surface, one can measure the association (kₐ) and dissociation (kₑ) rates in real-time. nih.gov This analysis reveals whether the PEG linker sterically hinders or otherwise alters the binding affinity (Kₑ) of the parent molecule, which is crucial for preserving its biological activity. creative-proteomics.comresearchgate.net
Circular Dichroism (CD) Spectroscopy is particularly important when the conjugated molecule is a protein or peptide. CD is used to assess the secondary and tertiary structure of the protein. A comparison of the CD spectra before and after conjugation can confirm that the attachment of the this compound linker did not induce significant conformational changes that could compromise the protein's stability or function. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for Acid Peg3 Mono Methyl Ester
The chemical compound Acid-PEG3-mono-methyl ester, a heterobifunctional linker, is at the forefront of innovative therapeutic and diagnostic development. Its defined, short polyethylene (B3416737) glycol (PEG) chain offers a unique combination of hydrophilicity, biocompatibility, and precise spatial control, making it a valuable tool in the design of complex biomolecules. Emerging research is focused on leveraging these properties to create next-generation drugs with enhanced efficacy and to expand its application into new medical fields.
Q & A
Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing side reactions?
- Methodological Answer : Apply the Taguchi method or factorial design to systematically vary parameters (e.g., catalyst type, molar ratio, temperature). For example, a Taguchi L9 orthogonal array can reduce experimental runs while identifying dominant factors (e.g., catalyst concentration contributed 77.6% variance in methyl ester yield in analogous studies). Validate optimized conditions with ANOVA to confirm statistical significance .
Q. What strategies should be employed to reconcile discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
- Methodological Answer : Conduct a systematic review to identify variables affecting data (e.g., solvent polarity, storage conditions). Reproduce experiments under controlled conditions, using standardized buffers and temperature. For stability studies, employ accelerated degradation protocols (e.g., Arrhenius modeling) and compare kinetics. Address contradictions by publishing raw datasets with metadata for peer validation .
Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior in novel applications (e.g., drug delivery)?
- Methodological Answer : Use molecular dynamics (MD) simulations to study PEG chain conformation in aqueous environments. Correlate simulation results with experimental data (e.g., dynamic light scattering for hydrodynamic radius). Validate predictions using in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess drug-loading efficiency. Cite force field parameters (e.g., CHARMM36) and software (e.g., GROMACS) for transparency .
Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility in multi-institutional collaborations?
- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Detail catalyst sources, reaction times, and purification steps.
- Include raw chromatograms and spectra in supplementary materials.
- Use standardized units (e.g., mM for concentration, °C for temperature).
- Publish datasets in repositories like Zenodo with DOIs for accessibility .
Data Analysis and Validation
Q. How should researchers statistically analyze batch-to-batch variability in this compound synthesis?
- Methodological Answer : Perform a control chart analysis (e.g., X-bar and R charts) to monitor yield consistency across batches. Use Student’s t-test or ANOVA to compare means, and report confidence intervals (e.g., 95% CI). For outliers, investigate root causes (e.g., moisture content in reagents) using fishbone diagrams .
Q. What methodologies are recommended for assessing the impact of PEG chain length on this compound’s bioactivity?
- Methodological Answer : Synthesize analogs with varying PEG lengths (PEG1, PEG3, PEG5). Test bioactivity (e.g., cytotoxicity, cellular uptake) using dose-response assays. Apply linear regression to correlate PEG length with efficacy. For mechanistic insights, use fluorescence microscopy to track intracellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
